2-Hydroxythiobenzoic acid

Descripción

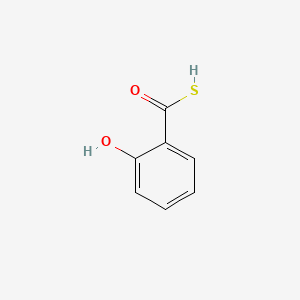

2-Hydroxythiobenzoic acid is a sulfur-containing derivative of 2-hydroxybenzoic acid (salicylic acid), where the carboxylic acid group (-COOH) is replaced with a thiocarboxylic acid group (-COSH). While direct references to this compound are absent in the provided evidence, comparisons can be inferred from structurally related hydroxybenzoic acid derivatives and sulfur-containing compounds documented in the literature .

Propiedades

IUPAC Name |

2-hydroxybenzenecarbothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXNWFUQIHHJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042472 | |

| Record name | Thiosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7283-41-2 | |

| Record name | Thiosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7283-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenecarbothioic acid, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hydroxythiobenzoic acid can be synthesized from acetylsalicoyl chloride, potassium hydroxide, and hydrogen sulfide.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as refluxing, crystallization, and purification through recrystallization .

Análisis De Reacciones Químicas

General Reactivity of Benzoic Acid Derivatives

Benzoic acid derivatives undergo reactions at both the aromatic ring and the carboxyl group :

-

Carboxyl group reactions : Esterification, amide formation, and decarboxylation are common. For example, benzoic acid reacts with alcohols under acidic conditions to form esters (e.g., methyl benzoate) .

-

Aromatic ring reactions : Electron-withdrawing groups like carboxyl direct electrophilic substitution to the meta position .

Thioether and Hydroxy Group Reactivity

In compounds containing thioether (–S–) and hydroxy (–OH) groups, such as 4-[(2-hydroxyethyl)thio]benzoic acid (CAS 7184-99-8), the following reactions are observed:

-

Oxidation : The thioether group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide.

-

Reduction : The carboxylic acid group can be reduced to a primary alcohol with reagents such as lithium aluminum hydride.

-

Electrophilic substitution : The aromatic ring may undergo halogenation or nitration at positions activated by substituents.

Biosynthetic and Catalytic Pathways

Enzymatic carboxylation of hydroxybenzoic acids (e.g., 3-hydroxybenzoic acid to 2-hydroxyterephthalic acid) demonstrates regioselective carboxylation under ambient conditions using engineered enzymes . Though not directly applicable, this highlights the potential for functionalizing hydroxybenzoic acid derivatives with CO₂ fixation strategies.

Data Limitations

No direct experimental data on 2-hydroxythiobenzoic acid exists in the reviewed sources. The compound’s reactivity would depend on:

-

The positions of the –OH and –SH groups on the aromatic ring.

-

Steric and electronic effects influencing reaction pathways.

Key Reaction Table

Aplicaciones Científicas De Investigación

2-Hydroxythiobenzoic acid has several applications in scientific research:

Chemistry: It is used as a model compound for studying hydrogen bonding and molecular interactions in organic chemistry.

Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug design and development.

Mecanismo De Acción

The mechanism of action of 2-hydroxythiobenzoic acid involves its ability to form hydrogen bonds and interact with other molecules through its hydroxyl and thiol groups. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The molecular targets and pathways involved are primarily related to its hydrogen bonding capabilities and its role as a nucleophile in substitution reactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-Hydroxybenzoic Acid (Salicylic Acid)

- Structure : Features a hydroxyl (-OH) and carboxylic acid (-COOH) group at the 2-position.

- Properties : Forms intramolecular hydrogen bonds between -OH and -COOH, reducing acidity (pKa ~2.98) compared to para-substituted analogs like 4-hydroxybenzoic acid (pKa ~4.58) .

- Applications : Widely used in pharmaceuticals (e.g., aspirin precursor) and cosmetics due to its keratolytic and anti-inflammatory properties .

2-Hydroxybenzoic Acid Hydrazide

- Structure : Replaces the carboxylic acid group with a hydrazide (-CONHNH₂).

- Properties : Higher molecular weight (152 g/mol) and lower melting point (146°C) compared to 2-hydroxybenzoic acid (159–161°C). Exhibits 70% synthetic yield under optimized conditions .

Thiosalicylic Acid (2-Mercaptobenzoic Acid)

- Structure : Replaces the hydroxyl group with a thiol (-SH) at the 2-position.

- Properties : Enhanced nucleophilicity due to sulfur’s larger atomic radius and polarizability. Forms disulfide bonds under oxidative conditions, unlike hydroxyl analogs .

- Applications: Utilized in nanoparticle synthesis (e.g., gold and silver nanoparticles) and as a corrosion inhibitor .

4-Hydroxybenzoic Acid

- Structure : Hydroxyl and carboxylic acid groups at the 4-position.

- Properties : Higher melting point (214–217°C) due to stronger intermolecular hydrogen bonding. Lower solubility in polar solvents compared to 2-hydroxybenzoic acid .

- Applications : Key precursor for parabens (preservatives) and liquid crystal polymers .

Physical and Chemical Properties Comparison

*Theoretical data inferred from structural analogs. †Estimated based on thiol/thioacid acidity trends.

Actividad Biológica

1-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group and a methoxyphenyl moiety, which contribute to its unique pharmacological properties. The structural formula can be represented as:

1-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone interacts with various biological macromolecules through:

- Hydrogen bonding : The dimethylamino group can form hydrogen bonds with target proteins.

- Electrostatic interactions : These interactions can influence the conformation and activity of proteins.

- Hydrophobic interactions : The methoxy group enhances the compound's affinity for lipid environments, facilitating cellular uptake.

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these cell lines ranged from 10 to 33 nM, indicating strong cytotoxicity.

Table 1: Antiproliferative Activity of 1-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 10-33 |

| MDA-MB-231 | 23-33 |

The mechanism underlying this activity involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis as evidenced by flow cytometry analyses.

Antioxidant Activity

The compound also exhibits antioxidant properties, which contribute to its anticancer effects. It has been shown to scavenge free radicals effectively, thus reducing oxidative stress in cells. This dual action—anticancer and antioxidant—positions it as a promising candidate for further therapeutic development.

Case Studies

- Study on Breast Cancer Cells : A study published in MDPI evaluated the effects of various compounds similar to 1-(3-((Dimethylamino)methyl)-4-methoxyphenyl)ethanone on MCF-7 cells. The results indicated that modifications in the structure significantly influenced their antiproliferative potency, with some derivatives showing enhanced activity compared to the parent compound .

- Mechanistic Insights : Another investigation focused on the interaction of this compound with tubulin. It was found that the binding affinity at the colchicine site was critical for its activity, suggesting that structural modifications could optimize its efficacy against resistant cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.